molecular formula C5H7N3O2 B3100574 2-Amino-2-(1H-imidazol-5-yl)acetic acid CAS No. 13726-60-8

2-Amino-2-(1H-imidazol-5-yl)acetic acid

Cat. No.: B3100574
CAS No.: 13726-60-8
M. Wt: 141.13 g/mol
InChI Key: CXGIFAVNSNJADH-UHFFFAOYSA-N
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Description

2-Amino-2-(1H-imidazol-5-yl)acetic acid is a compound that contains an imidazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms. This compound is known for its role as an intermediate in organic synthesis and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1H-imidazol-5-yl)acetic acid typically involves the reaction of glyoxal with ammonia to form imidazole, followed by further functionalization to introduce the amino and acetic acid groups . The reaction conditions often require controlled temperatures and pH to ensure the correct formation of the imidazole ring and subsequent functional groups.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This can include the use of catalysts and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(1H-imidazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

2-Amino-2-(1H-imidazol-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(1H-imidazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors that contain imidazole-binding sites. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure to 2-Amino-2-(1H-imidazol-5-yl)acetic acid.

    Imidazole-4-acetic acid: Another imidazole derivative with similar chemical properties.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and an acetic acid group attached to the imidazole ring allows for versatile applications in synthesis and research .

Properties

IUPAC Name

2-amino-2-(1H-imidazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-4(5(9)10)3-1-7-2-8-3/h1-2,4H,6H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGIFAVNSNJADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(1H-imidazol-5-yl)acetic acid
Reactant of Route 2
2-Amino-2-(1H-imidazol-5-yl)acetic acid
Reactant of Route 3
2-Amino-2-(1H-imidazol-5-yl)acetic acid
Reactant of Route 4
2-Amino-2-(1H-imidazol-5-yl)acetic acid
Reactant of Route 5
2-Amino-2-(1H-imidazol-5-yl)acetic acid
Reactant of Route 6
2-Amino-2-(1H-imidazol-5-yl)acetic acid

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